Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate

Crystal engineering Salt selection Azo dye solid-state chemistry

Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate (CAS 83006-57-9; EINECS 280-106-3; molecular formula C₁₆H₁₆N₄O₃S; molecular weight 344.39 g·mol⁻¹) is the monoammonium salt of 3-[(4-amino-1-naphthalenyl)diazenyl]benzenesulfonic acid. It belongs to the monoazo acid dye class, characterized by a single azo (–N=N–) chromophore linking a 4-amino-1-naphthyl donor moiety to a meta-substituted benzenesulfonate acceptor.

Molecular Formula C16H16N4O3S
Molecular Weight 344.4 g/mol
CAS No. 83006-57-9
Cat. No. B12687888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium m-((4-amino-1-naphthyl)azo)benzenesulphonate
CAS83006-57-9
Molecular FormulaC16H16N4O3S
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)[O-])N.[NH4+]
InChIInChI=1S/C16H13N3O3S.H3N/c17-15-8-9-16(14-7-2-1-6-13(14)15)19-18-11-4-3-5-12(10-11)23(20,21)22;/h1-10H,17H2,(H,20,21,22);1H3
InChIKeyWYRXKKLOIZVPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate (CAS 83006-57-9): Procurement-Relevant Identity and Class Positioning


Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate (CAS 83006-57-9; EINECS 280-106-3; molecular formula C₁₆H₁₆N₄O₃S; molecular weight 344.39 g·mol⁻¹) is the monoammonium salt of 3-[(4-amino-1-naphthalenyl)diazenyl]benzenesulfonic acid [1] . It belongs to the monoazo acid dye class, characterized by a single azo (–N=N–) chromophore linking a 4-amino-1-naphthyl donor moiety to a meta-substituted benzenesulfonate acceptor . Structurally, it is the ammonium-counterion, meta-sulfonate positional isomer within a family that includes the sodium m-isomer (CAS 6300-22-7), the sodium p-isomer (CAS 5399-85-9), and the parent free sulfonic acid (CAS 63125-89-3) [1] . The compound was first reported by P. Ott in 1892 and has historical significance as a versatile intermediate for multiple higher-value C.I. acid dyes, including C.I. Acid Orange 116, 127, and 171 [2].

Class
Monoazo acid dye; ammonium salt
Isomer
Meta-sulfonate positional isomer
Use Context
Disazo dye intermediate and laking precursor

Why Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate Cannot Be Readily Interchanged with Its Sodium or Para-Isomer Analogs


Within the 4-amino-1-naphthyl azo benzenesulfonate family, seemingly minor structural variations—counterion identity (NH₄⁺ vs. Na⁺) and sulfonate substitution position (meta vs. para)—produce functionally non-equivalent materials with divergent solid-state packing, solubility behaviour, and dyeing performance. Single-crystal X‑ray diffraction studies on monosulfonated azo dye salts have demonstrated that ammonium salt forms are not isostructural with any of their sodium counterparts, whereas ammonium forms share isostructural relationships with potassium and rubidium congeners [1]. This cation-dependent crystal architecture directly impacts dissolution kinetics, hygroscopicity, and compatibility with dye formulation excipients. Furthermore, the meta-sulfonate substitution pattern in this compound alters the electronic conjugation pathway and steric environment of the chromophore relative to the para-isomer, affecting both the absorption λₘₐₓ and the substantivity for proteinaceous fibres such as wool and nylon [2]. Generic substitution with the sodium m-isomer or the sodium p-isomer without systematic reformulation and re-validation of dyeing conditions therefore carries a material risk of altered shade, reduced exhaustion yield, and compromised wet-fastness performance [3].

Ammonium salt may exhibit distinct crystal packing and dissolution behaviour relative to sodium salts; solid-state non-equivalence reported.
Meta-sulfonate substitution introduces a molecular kink not present in linear para-isomers, potentially altering dye–fibre substantivity and levelling.
Direct mass-for-mass replacement with the sodium m-isomer changes effective chromophore-equivalent content; formulation calculations require review.

Quantitative Differentiation Evidence for Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate Versus Closest Analogs


Ammonium vs. Sodium Salt: Demonstrated Non-Isostructurality in the Solid State

The ammonium salt forms of monosulfonated azo dyes are crystallographically distinct from their sodium congeners. Kennedy et al. (2024) examined five ammonium salt forms of sulfonated azo dyes and compared their packing with literature examples of sodium, potassium, and rubidium equivalents. The key finding: 'No sodium salt forms are found to be isostructural with any ammonium equivalent' [1]. In contrast, three of the five ammonium salts investigated were isostructural with either their potassium or rubidium counterparts. This means that the ammonium salt of a given sulfonated azo dye anion adopts a fundamentally different crystal packing arrangement—different unit-cell dimensions, different symmetry, and different intermolecular hydrogen-bonding networks—relative to the sodium salt of the same anion [1]. Since physical properties such as solubility, dissolution rate, hygroscopicity, and mechanical behaviour are functions of crystal structure, the ammonium and sodium salt forms cannot be assumed to be functionally interchangeable in solid formulations [2].

Salt form isostructurality
Head-to-head
0/5 NH₄⁺ salts isostructural with Na⁺ vs 3/5 with K⁺/Rb⁺
Solid-state packing may differ; supports distinct formulation behaviour.
Class-level inference from five monosulfonated azo dyes; direct crystal data for CAS 83006-57-9 not reported.
Crystal engineering Salt selection Azo dye solid-state chemistry X-ray crystallography

Molecular Weight and Equivalent Weight Differentiation: Ammonium vs. Sodium Meta-Isomer

The ammonium counterion directly affects the effective molecular weight available for dyeing calculations. Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate has a molecular weight of 344.39 g·mol⁻¹ (C₁₆H₁₆N₄O₃S), while the directly analogous sodium m-isomer (CAS 6300-22-7) has a molecular weight of 350.35 g·mol⁻¹ (C₁₆H₁₃N₃NaO₃S) [1] . This 5.96 g·mol⁻¹ (1.70%) reduction in formula weight for the ammonium salt means that, on an equal-mass basis, the ammonium form delivers approximately 1.7% more dye chromophore (the sulfonated azo anion) per unit mass of commercial product than the sodium form [1] . This has direct implications for dye exhaustion calculations, colour-yield optimisation, and cost-in-use modelling in textile dyehouse operations [2].

Chromophore-equivalent mass
Head-to-head
NH₄⁺ salt: 94.8% chromophore vs Na⁺ m-isomer: 93.2%
Chromophore-equivalent fraction differs; supports dose-calculation review in dyeing formulations.
Based on molecular formulas; ~1.7% relative difference in active anion mass fraction.
Dye uptake calculation Equivalent weight Formulation stoichiometry Acid dye procurement

Meta vs. Para Sulfonate Substitution: Positional Isomerism Effects on Chromophore Electronics and Dyeing Behaviour

The compound bears the sulfonate group at the meta (3-) position of the benzenesulfonate ring, distinguishing it from the para (4-) isomer sodium p-((4-amino-1-naphthyl)azo)benzenesulphonate (CAS 5399-85-9) . Meta vs. para sulfonate placement alters the electronic conjugation pathway between the electron-donating amino-naphthyl group and the electron-withdrawing sulfonate, which modulates the λₘₐₓ, molar extinction coefficient, and solvatochromic behaviour [1]. In acid dyeing of wool and nylon, the sulfonate position further influences the dye–fibre binding geometry: para-substituted sulfonates typically align the dye molecule more linearly along the polymer chain, while meta-substitution introduces a kink that can affect levelling, migration, and wet-fastness properties [2]. The compound's meta-substitution pattern is structurally pre-optimized for its role as a coupling intermediate in the synthesis of disazo acid dyes such as C.I. Acid Orange 116 and 127, where the free 4-amino group on the naphthyl ring serves as the site for subsequent diazotization and second coupling [3].

Meta vs. para geometry
Class-level inference
Meta substitution yields a non-linear molecular shape (~120°); para is extended (~180°).
Molecular geometry may influence dye–fibre interaction and intermediate reactivity.
Direct λₘₐₓ or substantivity data for CAS 83006-57-9 not publicly available; class-level trend.
Positional isomerism Sulfonate orientation Azo dye substantivity Acid dye structure–property relationship

Proven Intermediate Status: The Compound as Documented Precursor to Eight C.I.-Registered Acid Dyes

Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate (or its free acid/sodium forms) is historically and industrially documented as the key monoazo intermediate in the synthesis of at least 8 Colour Index-registered acid dyes spanning orange, red, blue, and black shade ranges [1]. Specifically, the intermediate Benzenesulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]- (CAS 63125-89-3, the free acid corresponding to the target ammonium salt) is the precursor for C.I. Acid Orange 116, C.I. Acid Orange 127, C.I. Acid Orange 171, C.I. Acid Red 119, C.I. Acid Red 299, C.I. Acid Blue 113, C.I. Acid Blue 120, and C.I. Acid Black 35 [1] [2]. These dyes are produced by sequential diazotization of the free 4-amino group on the naphthyl ring and coupling with phenols, naphthols, or other aromatic amines [1] [3]. This intermediate versatility is not shared by the para-isomer or by many other monoazo acid dye intermediates, giving the meta-substituted scaffold a unique position in dye manufacturing supply chains [2].

Downstream dye scope
Reported
Meta scaffold: reported precursor to multiple C.I. acid dyes vs Para isomer: no documented equivalent scope
Supports synthesis workflow for disazo acid dye series; substitution may require route redesign.
Historical industrial records; independent verification of all cited routes recommended.
Dye intermediate Synthetic pathway C.I. Acid dye synthesis Disazo dye precursor

Ammonium Cation Advantage for Salt Selection and Laking Processes in Pigment Manufacture

Ammonium salt forms of sulfonated azo colourants are specifically preferred over sodium salts in industrial laking processes—the conversion of water-soluble dyes into insoluble pigments via cation exchange with divalent metals (Ca²⁺, Ba²⁺) [1]. The ammonium counterion offers two practical advantages: (i) NH₄⁺ is more easily displaced than Na⁺ during cation exchange with Ca²⁺ or Ba²⁺, owing to the volatility of ammonia and the lower lattice energy of ammonium sulfonate salts; and (ii) residual ammonium ions in the final pigment are thermally decomposable during drying/curing, leaving no metal cation residue that could affect pigment hue or dispersion properties [1] [2]. Additionally, the ammonium form can serve as an intermediate in the preparation of organically substituted ammonium salts (e.g., tetraalkylammonium) that exhibit enhanced solubility in organic solvents—a property exploited in solvent dye and printing ink formulations [3]. The sodium salt form (CAS 6300-22-7) does not offer the same thermal lability or ease of cation displacement, making the ammonium salt the preferred procurement choice for laking and solvent-dye derivative applications [1].

Laking suitability
Class-level inference
Reported industrial preference for NH₄⁺ over Na⁺ in pigment laking processes.
Ammonium counterion may facilitate cation exchange; supports laking feedstock selection.
Qualitative class-level observation; conditions require validation for specific dye lots.
Salt selection Laking Pigment synthesis Ammonium counterion utility

Recommended Procurement and Application Scenarios for Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate Based on Verified Differentiation Evidence


Synthesis of Multi-Shade C.I. Acid Dye Series (Orange, Red, Blue, Black) via Sequential Diazotization

This compound—as its free acid (CAS 63125-89-3), sodium salt (CAS 6300-22-7), or ammonium salt (CAS 83006-57-9)—is the established monoazo intermediate for synthesizing C.I. Acid Orange 116, 127, 171; C.I. Acid Red 119, 299; C.I. Acid Blue 113, 120; and C.I. Acid Black 35 [1]. The synthesis involves diazotization of metanilic acid, coupling with 1-naphthylamine to form the monoazo intermediate, followed by a second diazotization at the free 4-amino group and coupling with phenolic or naphtholic second components [1] [2]. Procuring the ammonium salt form may be advantageous when the second diazotization step benefits from the more easily displaced ammonium counterion or when the process stream is integrated with laking operations [3].

Laking Feedstock for Insoluble Azo Pigment Manufacture

The ammonium salt form is preferentially selected over the sodium salt as starting material for converting water-soluble sulfonated azo dyes into insoluble pigments via laking with Ca²⁺, Ba²⁺, or other divalent metal salts [1]. The NH₄⁺ counterion is more readily displaced than Na⁺, and any residual ammonium decomposes thermally during pigment drying, eliminating the risk of metal cation contamination that could alter the pigment's hue, brightness, or dispersion characteristics [1] [2]. This application scenario is directly supported by the crystallographic literature documenting the industrial preference for ammonium salt forms in sulfonated azo colourant laking [1].

Solid-State Form Screening and Crystal Engineering Studies of Sulfonated Azo Dyes

The demonstrated non-isostructurality between ammonium and sodium salt forms of monosulfonated azo dyes [1] makes this compound a valuable comparator in systematic salt-screening studies aimed at understanding structure–property relationships in azo colourant solid forms. Researchers investigating the impact of counterion identity on dissolution rate, hygroscopicity, thermal stability, and photostability can use the ammonium salt as a crystallographically distinct alternative to the sodium salt (CAS 6300-22-7), with the added benefit that ammonium salts of this dye class form isostructural pairs with potassium and rubidium congeners—enabling broader comparative studies [1].

Specialty Nylon and Wool Dyeing Requiring the Meta-Sulfonate Scaffold

The meta-sulfonate substitution geometry produces a non-linear dye molecule with distinct substantivity, levelling, and migration behaviour on polyamide (nylon) and wool fibres compared to the more linearly extended para-isomer [1]. While direct quantitative fastness data for CAS 83006-57-9 itself are limited in the public domain, the compound's downstream disazo derivatives (notably C.I. Acid Orange 127, Weak Acid Orange N-RL) are documented to exhibit good light fastness and wet fastness on nylon, with high exhaustion yield and suitability for discharge printing [2] [3]. Users procuring the monoazo intermediate for in-house conversion to these disazo dyes benefit from the established meta-scaffold geometry that underpins the final dye performance [2].

Application
Selection Property
Validation Focus
Disazo acid dye synthesis
Meta-sulfonate intermediate with free 4-amino coupling site
Sequential diazotization–coupling yield; shade range
Azo pigment laking
Ammonium counterion lability
Cation displacement efficiency; pigment purity and hue
Salt/crystal form screening
Non-isostructural ammonium salt
Dissolution rate, hygroscopicity, stability vs. sodium salt
Wool/nylon dyeing with meta scaffold
Meta-sulfonate molecular geometry
Exhaustion, levelling, wet-fastness on protein/polyamide fibres
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